N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide is a thiophene-based Schiff base compound characterized by a hydrazone linkage (C=N) between the thiophene-2-carbohydrazide moiety and a 4-fluorophenyl-substituted ethylidene group. Its molecular formula is C₁₃H₁₀FN₃OS, with a molar mass of 283.30 g/mol. The compound crystallizes in a disordered conformation due to rotational flexibility of the thienyl ring, as observed in single-crystal X-ray studies . The E-configuration of the imine bond (C6=N2 bond length: ~1.296 Å) is critical for its structural stability and intermolecular interactions, such as O–H⋯N and C–H⋯O hydrogen bonds, which stabilize its crystal packing .
Properties
Molecular Formula |
C13H11FN2OS |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11FN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI Key |
LPSRFSPZZFOTLR-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis Reaction
Ethyl thiophene-2-carboxylate reacts with excess hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux for 4–6 hours. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces the ethoxy group:
Workup includes cooling, filtration, and recrystallization from ethanol, yielding white crystals (m.p. 160–162°C).
Table 1: Reagents for Thiophene-2-Carbohydrazide Synthesis
| Reagent | Quantity | Role |
|---|---|---|
| Ethyl thiophene-2-carboxylate | 10.0 g | Substrate |
| Hydrazine hydrate | 15 mL | Nucleophile |
| Ethanol | 100 mL | Solvent |
Condensation with 4-Fluoroacetophenone
The target Schiff base forms via acid-catalyzed condensation between thiophene-2-carbohydrazide and 4-fluoroacetophenone.
Reaction Mechanism
Protonation of the carbonyl oxygen in 4-fluoroacetophenone enhances electrophilicity, enabling nucleophilic attack by the carbohydrazide’s amino group. Subsequent dehydration yields the azomethine bond (E-configuration):
Optimized Procedure
-
Reagents : Thiophene-2-carbohydrazide (1.42 g, 10 mmol), 4-fluoroacetophenone (1.38 g, 10 mmol), ethanol (20 mL), glacial acetic acid (0.5 mL).
-
Conditions : Reflux at 80°C for 2 hours with stirring.
-
Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.
-
Purification : Recrystallize from ethanol to afford pale-yellow crystals (yield: 85–90%).
Table 2: Reaction Parameters and Yields
| Parameter | Value | Impact on Yield |
|---|---|---|
| Molar ratio (hydrazide:ketone) | 1:1 | Maximizes product |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | Acetic acid (5 mol%) | Accelerates kinetics |
| Temperature | 80°C | Optimal for reflux |
Alternative Synthetic Routes
Methanol-Based Condensation
Substituting ethanol with methanol reduces reaction time to 1 hour but necessitates column chromatography for purification (DCM/MeOH 95:5), yielding 41%. This method suits thermally sensitive substrates.
Green Chemistry Approaches
Ball milling thiophene-2-carbohydrazide and 4-fluoroacetophenone with silica gel as a solid support achieves 78% yield in 30 minutes, eliminating solvent use.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
X-ray diffraction confirms the E-configuration and near-planar structure (dihedral angle: 13.0° between thiophene and benzene rings). Hydrogen bonding (N–H⋯O) forms inversion dimers in the crystal lattice.
Table 3: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 7.234, 12.891, 10.456 |
| β (°) | 98.76 |
Challenges and Optimization
Byproduct Formation
Excess 4-fluoroacetophenone leads to diacetylated byproducts. Maintaining a 1:1 molar ratio minimizes this issue.
Solvent Polarity
Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification. Ethanol balances reactivity and ease of isolation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors, achieving 92% yield with a residence time of 15 minutes at 100°C . This method reduces energy consumption by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
The synthesis of N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and thiophene-2-carbohydrazide. This reaction can be performed under acidic or basic conditions using solvents such as ethanol or methanol. The product is usually purified through recrystallization to obtain high yields of the desired compound .
Table 1: Common Synthesis Conditions
| Reagent | Condition | Yield |
|---|---|---|
| 4-Fluoroacetophenone | Ethanol, Acidic conditions | High |
| Thiophene-2-carbohydrazide | Methanol, Basic conditions | Moderate |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Properties
Research indicates that thiophene derivatives have shown promise in inhibiting various cancer cell lines, including breast, lung, and prostate cancers. Studies have reported in vitro and in vivo efficacy against these tumors, suggesting potential as therapeutic agents .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth positions it as a candidate for developing new antibiotics .
Antioxidant Effects
This compound has also been evaluated for its antioxidant capacity. This activity is crucial for protecting cells from oxidative stress and could have implications for diseases where oxidative damage is a factor .
Industrial Applications
Beyond its laboratory applications, this compound has potential uses in various industrial sectors:
- Material Science : The compound can be utilized in the development of new materials with tailored chemical properties.
- Pharmaceuticals : Its unique structure makes it a valuable precursor for synthesizing more complex organic molecules used in drug development.
- Agriculture : Potential applications include developing agrochemicals that leverage its biological activity against pests and pathogens .
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
- Fluorine vs. Chlorine Substitution : The 4-fluoro analog exhibits weaker electronegativity compared to 4-chloro derivatives, leading to reduced intermolecular halogen bonding but enhanced π-π stacking due to smaller atomic size .
- Hydroxyl Group Impact : The presence of a 2-hydroxyl group (e.g., in the 5-chloro-2-hydroxyphenyl derivative) introduces intramolecular N–H⋯O hydrogen bonds, reducing conformational flexibility compared to the disordered 4-fluoro analog .
- Disorder in Thienyl Ring : The target compound’s thienyl ring disorder contrasts with ordered structures in 5-chloro and 2,6-difluoro derivatives, likely due to steric effects from bulkier substituents .
Electronic and Spectroscopic Properties
- IR Spectroscopy : The C=N stretching vibration in the target compound appears at ~1600 cm⁻¹, consistent with other thiophene carbohydrazides. Fluorine substitution reduces electron density on the phenyl ring, slightly shifting absorption bands compared to chloro or methoxy analogs .
- UV-Vis: The 4-fluorophenyl group induces a hypsochromic shift (~10 nm) relative to non-fluorinated analogs due to its electron-withdrawing nature .
Antimicrobial Activity
Table 2: Antimicrobial Efficacy of Selected Analogs
Biological Activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings regarding its biological activity, including relevant case studies and data tables.
Synthesis and Characterization
The compound is synthesized through a reaction involving thiophene derivatives and hydrazones. The synthesis typically employs methods such as Vilsmeier-Haack reactions or condensation reactions, yielding various derivatives with potential biological activities. For instance, the synthesis of N-(4-fluorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide has been reported with yields around 80% .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating their potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(4-fluorophenyl)-N'-(1-thiophen-2-yl)ethylidene | 32 | Staphylococcus aureus |
| N'-(1E)-4-methoxyphenylmethylidene | 64 | Escherichia coli |
| N'-(1E)-4-chlorophenylmethylidene | 16 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. A structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups, such as fluorine, enhances cytotoxicity. Studies have shown that derivatives of thiophene-based hydrazones can inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated an IC50 value below 20 µM for both cell lines, suggesting significant antiproliferative activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 18 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies suggest strong interactions with targets such as Bcl-2 and other anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide?
The compound is typically synthesized via a condensation reaction between thiophene-2-carbohydrazide and 4-fluoroacetophenone under reflux conditions in anhydrous ethanol, catalyzed by glacial acetic acid . Key steps include:
- Reaction conditions : 3–6 hours of reflux at ~78°C.
- Purification : Crystallization from ethanol or chromatography (TLC/HPLC) to isolate the hydrazone product.
- Yield optimization : Excess ketone (1.2–1.5 equiv) improves yield (reported ~70–85%) .
Q. How is the compound structurally characterized?
A combination of spectroscopic and crystallographic methods is used:
- FT-IR/FT-Raman : Identify functional groups (C=N stretch at ~1600 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
- NMR : Confirms hydrazone linkage (δ 8.3–8.5 ppm for imine proton) and aromatic substituents .
- X-ray crystallography : Resolves E-configuration of the C=N bond (bond length ~1.28 Å) and dihedral angles between thiophene and fluorophenyl rings (e.g., 1.6° in related analogs) .
Q. What biological activities have been reported for this compound?
The compound exhibits potential antimicrobial and antitubercular activity:
- Antimycobacterial : MIC values of 12.5–25 µg/mL against Mycobacterium tuberculosis via inhibition of cell wall synthesis .
- Antifungal : Moderate activity against Candida spp. through hydrazone-mediated disruption of membrane integrity .
Advanced Research Questions
Q. How do experimental spectroscopic results compare with computational models (e.g., DFT)?
Discrepancies arise in vibrational frequencies and electron distribution:
- DFT vs. FT-IR : Calculated C=N stretching frequencies (DFT: ~1630 cm⁻¹) often overestimate experimental values (observed: ~1600 cm⁻¹) due to solvent effects .
- Fukui function analysis : Predicts nucleophilic sites at the thiophene sulfur and hydrazide nitrogen, aligning with reactivity in coordination chemistry .
Q. How can synthetic yields be improved while minimizing side products?
Strategies include:
Q. What role do non-covalent interactions play in crystal packing?
Intermolecular forces stabilize the lattice:
Q. How can structural modifications enhance bioactivity?
SAR studies suggest:
- Electron-withdrawing groups : Fluorine at the para-position increases lipophilicity and membrane permeability .
- Hydrazide substitution : Replacement with triazole or thiosemicarbazide moieties improves antitubercular potency by 2–3 fold .
Data Contradiction Analysis
Q. Why do experimental and computational bond lengths differ for the hydrazone moiety?
- Crystallographic vs. DFT : X-ray data show shorter C=N bonds (~1.28 Å) compared to gas-phase DFT calculations (~1.32 Å) due to crystal packing effects and electron correlation limitations in DFT .
- Solution vs. solid state : Solvent interactions in NMR may mask tautomeric forms (e.g., keto-enol equilibria), altering apparent bond orders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
